N-Acetylephedrine
Overview
Description
N-Acetylephedrine is an organic compound with a molecular formula of C12H17NO2 This compound is characterized by the presence of a hydroxy group, a phenyl group, and an acetamide group
Mechanism of Action
Target of Action
N-Acetylephedrine is an acetylated derivative of the α- and β-Adrenergic agonist Ephedrine . The primary targets of this compound are likely to be similar to those of Ephedrine, which are the α and β adrenergic receptors .
Mode of Action
Ephedrine’s principal action mechanism relies on its direct adrenergic actions as well as an indirect role that involves the release of epinephrine and norepinephrine, thus increasing the activity of epinephrine and norepinephrine at the postsynaptic α and β receptors .
Pharmacokinetics
Ephedrine is well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Given its similarity to ephedrine, it may have similar effects, such as increased heart rate, bronchial muscle relaxation, and central nervous system stimulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylephedrine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (1R,2S)-1-hydroxy-1-phenylpropan-2-amine and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, typically involving the use of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures.
Formation of Intermediate: The reaction between (1R,2S)-1-hydroxy-1-phenylpropan-2-amine and acetic anhydride leads to the formation of an intermediate compound.
Final Product: The intermediate compound undergoes further reaction to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include purification steps such as crystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Acetylephedrine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
N-Acetylephedrine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]formamide
- N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide
- N-[(1R,2S)-1-hydroxy-1-phenyl-2-propanyl]-4-methylbenzenesulfonamide
Uniqueness
N-Acetylephedrine is unique due to its specific structural features, such as the presence of a hydroxy group and an acetamide group
Properties
IUPAC Name |
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGMTCKULVMTDB-CABZTGNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177257 | |
Record name | N-Acetylephedrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2272-83-5 | |
Record name | N-Acetylephedrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002272835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetylephedrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Acetylephedrine compare to ephedrine in terms of its effect on blood pressure?
A1: this compound exhibits a significantly weaker effect on blood pressure compared to its parent compound, ephedrine. Research indicates that while ephedrine demonstrates a potency of 0.23 relative to adrenaline (assigned a potency of 100), this compound's potency is significantly lower at 0.01. [, ] This suggests that N-acetylation significantly reduces the sympathomimetic activity of ephedrine. []
Q2: Does N-acetylation always lead to a decrease in pharmacological activity for sympathomimetic amines?
A2: While N-acetylation generally reduces or even reverses the effects of the parent compound, the impact of acetylation on sympathomimetic amines can vary depending on the specific site of acetylation. For instance, while N-acetyl derivatives consistently showed reduced toxicity and often reversed the effects of the parent compound, O-acetyl derivatives, except for O-diacetylphenylephrine, exhibited higher toxicity. [] This highlights the importance of considering both the type and position of chemical modifications when evaluating the structure-activity relationship.
Q3: What is the impact of this compound on locomotor activity in mice compared to ephedrine?
A3: While ephedrine has been observed to increase locomotor activity in mice, its N-acetylated derivative, this compound, demonstrates the opposite effect. [] This suggests that N-acetylation can drastically alter the pharmacological profile of sympathomimetic amines, leading to a loss or even reversal of activity in certain cases.
Q4: Are there any known crystallographic studies on this compound?
A5: While the provided abstracts do not contain specific details about crystallographic data for this compound, one study mentions investigating the crystal structures of this compound along with ephedrone (methcathinone) hydrochloride and N-acetylephedrone. [] This suggests that crystallographic data for this compound might be available in the full text of the cited research article.
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